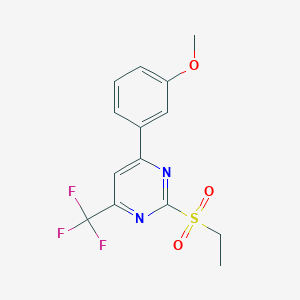
2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine” is a chemical compound . It’s a pyrimidine derivative, which is a class of compounds that have diverse applications in the field of organic synthesis due to their various chemical and biological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex and involves multiple steps. One common method involves the use of enaminonitrile or alkynes . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . The specific synthesis process for “this compound” is not detailed in the available resources.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be diverse, depending on the specific compound and the reaction conditions . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Pyrimidine derivatives, including structures similar to 2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, are synthesized for their diverse pharmacological and biological activities. For instance, novel oxo pyrimido pyrimidines and their derivatives have been synthesized, showcasing various chemical transformation capabilities. These chemical modifications often lead to compounds with replaceable groups, enabling further chemical interactions and applications (Jadhav et al., 2022).
Catalyst in Chemical Reactions
Certain pyrimidine derivatives have been used as catalysts in chemical reactions. The structures of these compounds, including their substituent groups, play a crucial role in the catalytic activity, influencing the course and outcomes of chemical reactions (Liu, 2013).
Herbicidal Activity
Pyrimidine compounds have been studied for their potential herbicidal activity. For example, certain derivatives have shown good herbicidal activity against specific weed species, demonstrating the potential of pyrimidine derivatives in agricultural applications (Feng-gang, 2006).
Material Chemistry and Engineering
Pyrimidine derivatives are also explored in material chemistry for their unique properties. The compound's specific structure and substituents can lead to interesting physical and chemical properties, making them suitable for various applications in material science and engineering (Ma et al., 2018).
Nonlinear Optical Properties
These compounds are studied for their nonlinear optical (NLO) properties due to the significance of the pyrimidine ring in nature and its presence in DNA and RNA. Their potential applications in medicine and nonlinear optics fields make them a subject of interest in photophysical studies (Hussain et al., 2020).
Propiedades
IUPAC Name |
2-ethylsulfonyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-3-23(20,21)13-18-11(8-12(19-13)14(15,16)17)9-5-4-6-10(7-9)22-2/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWQUTXRTUBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)
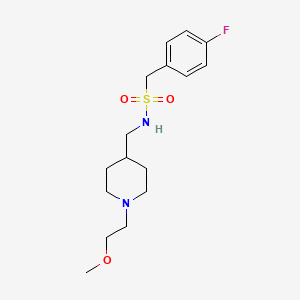
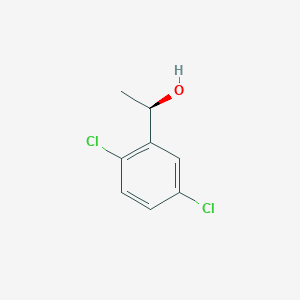
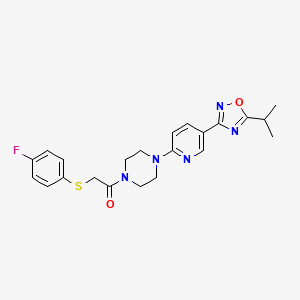
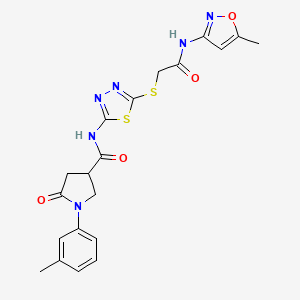
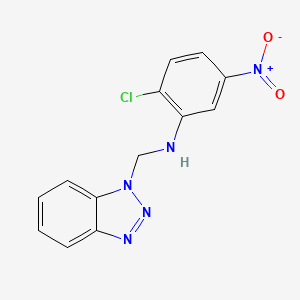
![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)
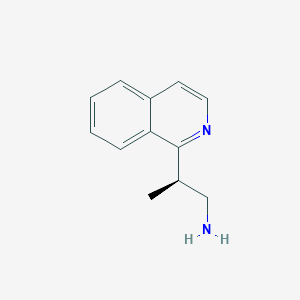
![4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2579763.png)
![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)
![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2579768.png)
